5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid
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Overview
Description
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Preparation Methods
The synthesis of 5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid typically involves the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation . Industrial production methods may involve the use of microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents and conditions used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various bases and acids . The major products formed from these reactions are typically substituted isoxazoles with diverse functional groups.
Scientific Research Applications
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways involved in bacterial replication . The compound’s anticancer properties are linked to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid can be compared with other isoxazole derivatives such as:
5-Phenyl-3-isoxazolecarboxylic Acid: Known for its anti-tuberculosis activity.
5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid: Used in various chemical syntheses and biological studies.
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic Acid: Explored for its potential in medicinal chemistry.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H6F3NO4 |
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Molecular Weight |
273.16 g/mol |
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)18-7-3-1-2-6(4-7)9-5-8(10(16)17)15-19-9/h1-5H,(H,16,17) |
InChI Key |
AOKLLQXVWTUOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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